(5-Methylpyrrolidin-3-yl)methanol hydrochloride
Description
(5-Methylpyrrolidin-3-yl)methanol hydrochloride is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is commonly utilized as a chiral building block in drug synthesis, particularly for active pharmaceutical ingredients (APIs) requiring stereochemical precision .
Properties
IUPAC Name |
(5-methylpyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)3-7-5;/h5-8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZKMMRXRPXHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of (5-Methylpyrrolidin-3-yl)methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: (5-Methylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium hydride and alkyl halides are employed under basic conditions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Organic Synthesis
(5-Methylpyrrolidin-3-yl)methanol hydrochloride is utilized as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in creating derivatives with distinct properties.
Biological Research
The compound has been investigated for its potential biological activities:
- Mechanism of Action: It interacts with specific molecular targets, including enzymes and receptors, potentially modulating physiological responses. The hydroxymethyl group facilitates hydrogen bonding, enhancing interactions with biomolecules.
- Therapeutic Potential: Research indicates that derivatives may exhibit antiviral properties and other therapeutic effects, although further studies are required to elucidate their pharmacological profiles.
Medicinal Chemistry
In medicinal chemistry, (5-Methylpyrrolidin-3-yl)methanol hydrochloride serves as a scaffold for drug discovery:
- Drug Development: Its structural features make it a candidate for targeting specific biological pathways, contributing to the development of new therapeutic agents.
Case Study 1: Antiviral Activity
A study explored the antiviral properties of derivatives derived from (5-Methylpyrrolidin-3-yl)methanol hydrochloride. Preliminary findings suggest that certain modifications enhance activity against viral infections, highlighting the importance of structural optimization in drug design.
Case Study 2: Enzyme Interaction
Research focused on the interaction between (5-Methylpyrrolidin-3-yl)methanol hydrochloride and specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting its potential role as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of (5-Methylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol Hydrochloride
- Structural Difference : The methyl group is positioned at the 4-carbon of the pyrrolidine ring instead of the 5-carbon.
(b) (3R,5S)-5-(Hydroxymethyl)-1-Methylpyrrolidin-3-ol Hydrochloride
- Structural Difference : Contains a hydroxymethyl group at the 5-position and an additional methyl group at the 1-position.
- Impact : Increased polarity due to the hydroxymethyl substituent improves aqueous solubility but may reduce lipid membrane permeability in drug delivery applications .
(c) (5-Fluoropiperidin-3-yl)methanol Hydrochloride
Physicochemical Properties
Key Observations :
- Hydrochloride salts generally exhibit higher melting points and water solubility than free bases.
- The 5-methyl substitution in the target compound provides a balance between hydrophilicity and lipophilicity (logP = -0.85), optimizing bioavailability .
Biological Activity
(5-Methylpyrrolidin-3-yl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (5-Methylpyrrolidin-3-yl)methanol hydrochloride features a pyrrolidine ring with a hydroxymethyl group and a methyl substituent. This configuration is significant as it influences the compound's interactions with biological systems. The presence of the hydrochloride salt enhances its solubility, which is crucial for biological activity.
Biological Activities
Research indicates several potential biological activities associated with (5-Methylpyrrolidin-3-yl)methanol hydrochloride:
- Antioxidant Properties : Similar compounds have demonstrated significant antioxidant activity, suggesting that this compound may help neutralize free radicals and reduce oxidative stress in biological systems.
- Neuropharmacological Effects : Due to its structural similarity to known psychoactive substances, (5-Methylpyrrolidin-3-yl)methanol hydrochloride may influence neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant properties.
- Antimicrobial Activity : Derivatives of pyrrolidine compounds have shown antimicrobial properties, indicating that this compound might be effective against certain infections.
- Interaction with Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes.
The mechanism of action for (5-Methylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding, facilitating interactions with enzymes and receptors, which can modulate various biological pathways. This interaction is crucial for understanding its potential therapeutic applications.
Case Studies
- Neurotransmission Studies : A study investigated the effects of (5-Methylpyrrolidin-3-yl)methanol hydrochloride on neurotransmission-related enzymes, suggesting a role in modulating neurotransmitter levels.
- Antioxidant Activity : Research has shown that compounds with similar structures exhibit significant antioxidant effects, which may be beneficial in reducing oxidative stress-related diseases.
- Antimicrobial Efficacy : Some derivatives have been tested for their antimicrobial properties, showing promising results in inhibiting bacterial growth.
Data Table: Biological Activities Summary
| Biological Activity | Description | Source |
|---|---|---|
| Antioxidant | Potential to neutralize free radicals and reduce oxidative stress | |
| Neuropharmacological Effects | Possible influence on neurotransmitter systems; anxiolytic/antidepressant effects | |
| Antimicrobial | Exhibits activity against certain bacterial strains | |
| Molecular Target Interaction | Binds to specific enzymes/receptors, modulating biochemical processes |
Q & A
Q. What are the recommended methods for synthesizing (5-Methylpyrrolidin-3-yl)methanol hydrochloride with high enantiomeric purity?
Methodological Answer: Synthesis routes typically involve pyrrolidine ring formation via cyclization of amino alcohols, followed by hydrochlorination. Key steps include:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during ring closure to ensure enantiomeric purity.
- Purification : Employ recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or chiral column chromatography to isolate the enantiopure hydrochloride salt.
- Characterization : Validate enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times to racemic standards .
- Quality Control : Monitor intermediates using H/C NMR and elemental analysis to confirm structural integrity .
Q. How should researchers characterize the purity and structural integrity of (5-Methylpyrrolidin-3-yl)methanol hydrochloride?
Methodological Answer: A multi-technique approach is critical:
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 70% methanol/30% ammonium acetate buffer, pH 4.5) to assess purity (>95%) .
- Spectroscopy :
- H NMR (DO): Peaks at δ 3.7–4.1 ppm (methanol -CHOH), δ 2.8–3.2 ppm (pyrrolidine -CH-), and δ 1.2–1.5 ppm (methyl group).
- FT-IR: O-H stretch (~3400 cm), N-H bend (~1600 cm) .
- Elemental Analysis : Verify %C, %H, %N, and %Cl match theoretical values (e.g., CHClNO requires C 47.33%, H 7.94%) .
Q. What are the critical parameters for maintaining compound stability during storage?
Methodological Answer: Stability is influenced by:
- Temperature : Store at -20°C in airtight containers to prevent thermal degradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic clumping.
- Light Protection : Amber glass vials to block UV-induced decomposition.
- Validation : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., oxidation of the pyrrolidine ring) .
Advanced Research Questions
Q. How can contradictory solubility data across studies be resolved methodologically?
Methodological Answer: Contradictions often arise from variations in solvent systems or pH. To resolve:
- Standardize Conditions : Use buffered solutions (e.g., phosphate buffer, pH 7.4) and report temperature (e.g., 25°C).
- Control Ionic Strength : Adjust NaCl concentration to mimic physiological conditions.
- Reproducibility Checks : Compare results across labs using identical lot numbers of solvents/reagents. Reference methodologies from pharmacopeial standards (e.g., USP monographs) for consistency .
Q. What in vivo models are appropriate for assessing the pharmacokinetic profile of this compound?
Methodological Answer:
- Rodent Models : Sprague-Dawley rats (n=6/group) dosed orally (10–50 mg/kg) or intravenously (2–5 mg/kg).
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytical Method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.
- Data Analysis : Non-compartmental modeling (WinNonlin) to calculate AUC, C, and t .
Q. How to design experiments to evaluate the compound's interaction with biological targets?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) to measure K.
- Functional Assays : cAMP accumulation or calcium flux assays in HEK293 cells transfected with target receptors.
- Structural Studies : Molecular docking (AutoDock Vina) guided by NMR-derived conformational data to identify key binding motifs .
Q. What statistical approaches are recommended for analyzing time-dependent degradation data?
Methodological Answer:
- Longitudinal Analysis : Fit mixed-effects models to degradation curves (e.g., % purity vs. time) using R or SAS.
- Mediation Analysis : Test if environmental factors (e.g., humidity) mediate degradation rates via structural equation modeling (SEM) .
- Bootstrapping : Resample degradation datasets (n=1000 iterations) to estimate confidence intervals for shelf-life predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
